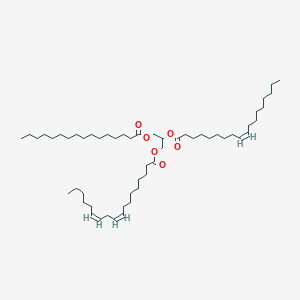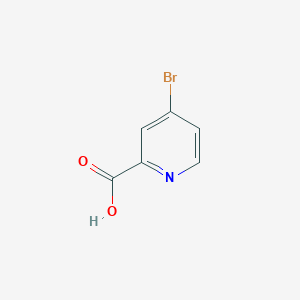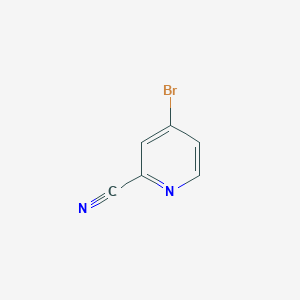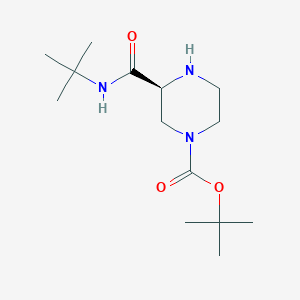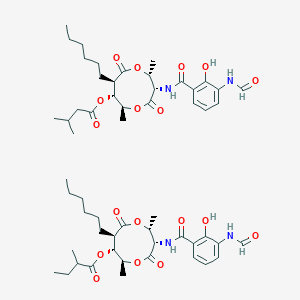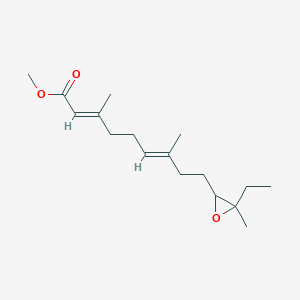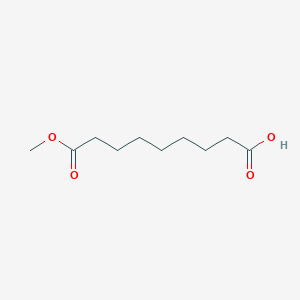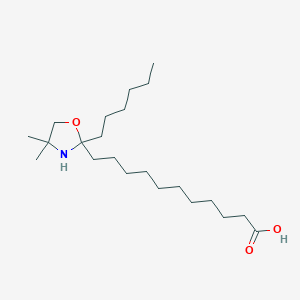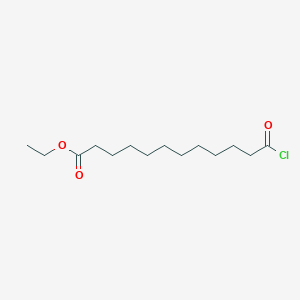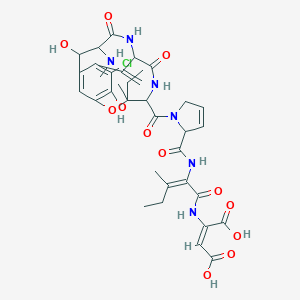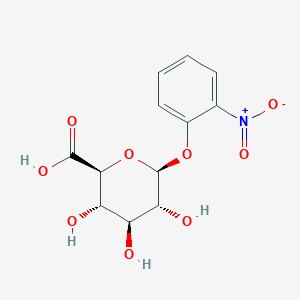
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, substituted 2-amino benzo[b]pyrans have been synthesized through three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, demonstrating complex synthetic routes that could be analogous to the synthesis of the subject compound (Shestopalov et al., 2003).
Molecular Structure Analysis
Molecular and crystal structure analyses are crucial for understanding the geometric and electronic characteristics of complex organic molecules. The molecular structure of related compounds, such as 2-amino-4-tetrahydroquinolinyl derivatives, has been determined through techniques like X-ray diffraction, highlighting the detailed molecular geometry and intermolecular interactions within the crystal lattice (Bombarda et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures include various substitution, addition, and condensation reactions, which are influenced by the presence of functional groups such as nitro, hydroxy, and carboxylic acid moieties. The reactivity pattern and chemical behavior of these molecules can be studied through synthetic experiments and theoretical calculations (Tamer et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Characterization
- A study by Lian et al. (2011) involved the synthesis of novel compounds related to tetrahydro-2H-pyran-2-carboxylic acid derivatives. These compounds were synthesized using a multi-step process and characterized using various techniques including IR, NMR spectroscopy, and HR mass spectrometry. The study offers insights into the methods of synthesizing and characterizing compounds structurally similar to (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid (Lian et al., 2011).
Asymmetric Synthesis and Cytotoxicity
- Meilert et al. (2004) described the non-iterative asymmetric synthesis of C15 polyketide spiroketals, a process that includes a compound with a structure akin to the targeted molecule. Additionally, the synthesized spiroketals were evaluated for their cytotoxicity against various cancer cell lines, providing a potential application in cancer research (Meilert et al., 2004).
Novel Applications in Organic Chemistry
- Bennett and Murphy (2020) isolated a compound structurally similar to the targeted molecule during a chemical transformation process. This study highlights the diverse applications of such compounds in organic chemistry and their potential use in synthesizing complex molecules (Bennett & Murphy, 2020).
Application in Green Chemistry
- Aghazadeh and Nikpassand (2019) utilized a similar compound in the synthesis of magnetically recoverable nanocatalysts. This application demonstrates the potential role of such compounds in developing environmentally friendly synthetic methods (Aghazadeh & Nikpassand, 2019).
Undergraduate Laboratory Projects
- Dintzner et al. (2012) discussed the use of a compound with a similar structure in an undergraduate organic laboratory project. This application is significant for educational purposes, providing students with hands-on experience in organic synthesis (Dintzner et al., 2012).
Potential in Drug Development
- Wang et al. (2017) discovered ZYZ-488, a compound structurally related to the target molecule, as an inhibitor of apoptotic protease activating factor-1 (Apaf-1). This discovery is particularly relevant in the context of myocardial infarction treatment, showcasing the therapeutic potential of such compounds (Wang et al., 2017).
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADVJQJTJSOJOQ-GOVZDWNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628424 | |
| Record name | 2-Nitrophenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid | |
CAS RN |
137629-36-8 | |
| Record name | 2-Nitrophenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)
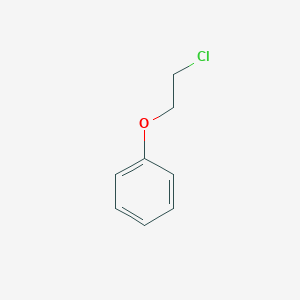
![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)

